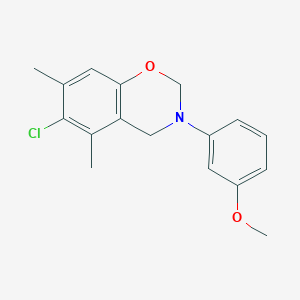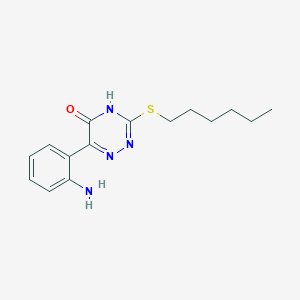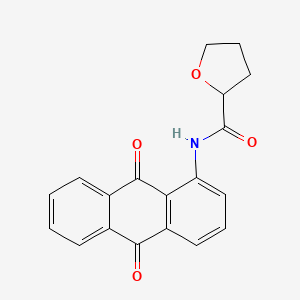![molecular formula C22H30N4OS B11595938 N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595938.png)
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, starting with the preparation of the core tetracyclic structure. This typically involves cyclization reactions under controlled conditions, using specific catalysts and reagents to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms allows for oxidation reactions, potentially forming sulfoxides or sulfonamides.
Reduction: Reduction reactions can target the nitrogen atoms, leading to the formation of amines or other reduced species.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
科学研究应用
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7
Chemistry: As a model compound for studying complex ring systems and their reactivity.
Biology: Potential use in biochemical assays or as a probe for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as the development of new polymers or catalysts.
作用机制
The mechanism by which N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
N-butylamine: A simpler amine with a butyl group, used as a building block in organic synthesis.
Diethylamine: Another simple amine, often used in the synthesis of pharmaceuticals and agrochemicals.
Tetracyclic Compounds: Other tetracyclic compounds with different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique combination of nitrogen, sulfur, and oxygen atoms within a tetracyclic structure
属性
分子式 |
C22H30N4OS |
|---|---|
分子量 |
398.6 g/mol |
IUPAC 名称 |
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C22H30N4OS/c1-6-9-10-26(8-3)20-19-18(23-13-24-20)17-14-11-22(4,5)27-12-15(14)16(7-2)25-21(17)28-19/h13H,6-12H2,1-5H3 |
InChI 键 |
RJVPOQPNGHIQRZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CC)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595864.png)
![4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11595868.png)
![5-(4-ethoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11595869.png)
![(5Z)-5-[5-bromo-2-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595873.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11595881.png)


![5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11595892.png)

![ethyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-tert-butylphenyl)carbonyl]amino}prop-2-enoate](/img/structure/B11595908.png)
![3-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11595909.png)
![(2E)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11595911.png)
![(5E)-3-(3-chlorophenyl)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11595919.png)
![(5Z)-2-(4-fluorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595925.png)
